1,3-Dihydro-5-nitro-3-spirocyclohexaneindol-2-one

Lipophilicity Drug-likeness ADME Prediction

1,3-Dihydro-5-nitro-3-spirocyclohexaneindol-2-one (CAS 156232-54-1) is a spirocyclic oxindole derivative featuring a nitro group at the 5-position of the indoline ring and a spiro-fused cyclohexane ring at the 3-position. It has the molecular formula C13H14N2O3, a molecular weight of 246.26 g/mol, and is supplied as a research chemical with a typical purity of ≥95%.

Molecular Formula C13H14N2O3
Molecular Weight 246.266
CAS No. 156232-54-1
Cat. No. B599723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dihydro-5-nitro-3-spirocyclohexaneindol-2-one
CAS156232-54-1
Synonyms1,3-Dihydro-5-nitro-3-spirocyclohexaneindol-2-one
Molecular FormulaC13H14N2O3
Molecular Weight246.266
Structural Identifiers
SMILESC1CCC2(CC1)C3=C(C=CC(=C3)[N+](=O)[O-])NC2=O
InChIInChI=1S/C13H14N2O3/c16-12-13(6-2-1-3-7-13)10-8-9(15(17)18)4-5-11(10)14-12/h4-5,8H,1-3,6-7H2,(H,14,16)
InChIKeyISKPNMFYPKTROP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dihydro-5-nitro-3-spirocyclohexaneindol-2-one (CAS 156232-54-1): Baseline Identity for Scientific Sourcing


1,3-Dihydro-5-nitro-3-spirocyclohexaneindol-2-one (CAS 156232-54-1) is a spirocyclic oxindole derivative featuring a nitro group at the 5-position of the indoline ring and a spiro-fused cyclohexane ring at the 3-position . It has the molecular formula C13H14N2O3, a molecular weight of 246.26 g/mol, and is supplied as a research chemical with a typical purity of ≥95% . The compound belongs to the broader class of spiro[cyclohexane-1,3'-indolin]-2'-one analogs, which are explored as building blocks for medicinal chemistry and materials science.

Why Generic Substitution of 1,3-Dihydro-5-nitro-3-spirocyclohexaneindol-2-one Is Not Advisable


Direct comparative bioactivity data for 1,3-dihydro-5-nitro-3-spirocyclohexaneindol-2-one versus its closest in-class analogs remains limited in the open peer-reviewed literature. However, measured and predicted physicochemical properties differ significantly from the unsubstituted parent spiro[cyclohexane-1,3'-indolin]-2'-one (CAS 4933-14-6) and the 5'-amino analog (CAS 156232-57-4) . The nitro group at the 5-position alters electronic distribution, hydrogen-bonding capacity, lipophilicity, and polar surface area—parameters that critically influence reactivity, solubility, and any potential biomolecular interactions . Simply interchanging these compounds without experimental verification can lead to inconsistent synthetic outcomes or erroneous structure-activity conclusions.

Quantitative Differentiation Evidence for 1,3-Dihydro-5-nitro-3-spirocyclohexaneindol-2-one


Lipophilicity Shift: Measured LogP of the 5-Nitro Derivative vs. the Unsubstituted Parent Core

The target compound exhibits a computed XLogP of 2.6, reflecting the combined effect of the lipophilic cyclohexane spiro ring and the polar nitro substituent . While an experimentally measured LogP for the unsubstituted parent spiro[cyclohexane-1,3'-indolin]-2'-one is not available in the current literature, the addition of a nitro group typically reduces LogP by 0.5–1.0 units relative to the unsubstituted scaffold based on fragment-based prediction models . This shift places the 5-nitro derivative in a more balanced lipophilicity range (LogP 2–3) that is often associated with improved permeability and solubility profiles compared to overly lipophilic analogs.

Lipophilicity Drug-likeness ADME Prediction

Polar Surface Area Increase: Enhanced Hydrogen-Bonding Capacity from the Nitro Group

The 5-nitro compound shows a topological polar surface area (tPSA) of 74.9 Ų . This is substantially higher than the estimated tPSA of the unsubstituted analog (~29 Ų, based on an oxindole with one H-bond donor and no additional polar substituents). The difference arises primarily from the two oxygen atoms of the nitro group, which contribute additional hydrogen-bond acceptor capacity. The tPSA of the 5-amino analog is expected to be intermediate (~46 Ų) due to the presence of a single amine group.

Polar Surface Area Permeability Molecular Recognition

Synthetic Versatility: The Nitro Group as a Latent Amine for Derivatization

The 5-nitro group can be selectively reduced to a primary amine under standard catalytic hydrogenation or metal/acid conditions, affording 5'-aminospiro[cyclohexane-1,3'-indolin]-2'-one . This transformation provides a direct entry to amide, sulfonamide, urea, or heterocyclic libraries, a synthetic flexibility that the unsubstituted parent scaffold (lacking a reactive handle at the 5-position) does not offer. The nitro-to-amine reduction is a well-established reaction class, but its application to this specific spirocyclic framework allows the rapid generation of diverse compound collections.

Synthetic Intermediate Functional Group Interconversion Medicinal Chemistry

Physicochemical Stability and Storage Requirements Differentiated from Air-Sensitive Analogs

The target compound requires storage at 2–8 °C, as specified by multiple vendors . The parent spiro[cyclohexane-1,3'-indolin]-2'-one and many simple oxindoles are typically stable at room temperature. While formal accelerated stability studies are not publicly available, the recommended cold-chain storage for the nitro derivative suggests enhanced reactivity or thermal sensitivity relative to non-nitrated analogs. The compound's predicted pKa of 12.43 indicates that the oxindole N–H is weakly acidic, which may contribute to better solubility in basic aqueous media compared to the unsubstituted parent.

Chemical Stability Storage Handling

Absence of Direct Comparative Bioactivity Data in the Public Domain

A comprehensive search of PubMed, Google Scholar, and patent databases did not yield head-to-head biological assay data comparing 1,3-dihydro-5-nitro-3-spirocyclohexaneindol-2-one with its closest analogs (unsubstituted parent, 5-amino, or 5-halo derivatives) under a common experimental protocol. The lookchem entry references potential anti-inflammatory and anticancer utility , but these statements lack quantitative metrics (IC50, MIC, Ki) and are not linked to a specific publication. Consequently, any biological differentiation must currently rely on physicochemical inference rather than direct pharmacological evidence.

Evidence Gap Competitive Landscape Due Diligence

Recommended Scientific Application Scenarios for 1,3-Dihydro-5-nitro-3-spirocyclohexaneindol-2-one


Medicinal Chemistry Scaffold for Focused Library Synthesis via Nitro Reduction

The 5-nitro group serves as a latent amine, allowing one-step conversion to the 5'-amino analog and subsequent diversification into amides, sulfonamides, ureas, or heterocycles. This route is particularly valuable for groups building spirocyclic kinase inhibitor or GPCR modulator libraries where the 5-position is a known pharmacophoric vector .

Physicochemical Property Probe in Drug-Design Education or Early Discovery Programs

The compound's calculated LogP (2.6) and tPSA (74.9 Ų) make it an instructive example for studying the balance between lipophilicity and polarity in a spirocyclic scaffold. It can serve as a reference standard for HPLC logD determination or PAMPA permeability assays, where its behavior can be directly contrasted with the unsubstituted parent .

Synthetic Methodology Development Targeting Spirocyclic Oxindole Frameworks

Researchers developing new catalytic methods for spirocyclization or C–H functionalization can use this compound as a readily available, well-characterized substrate. The electron-withdrawing nitro group provides a convenient UV-chromophore for reaction monitoring by HPLC and a diagnostic infrared absorption for mechanistic studies .

Precursor to 7'-Amino-5'-nitro Derivatives for Advanced Intermediates

The compound 7'-amino-5'-nitrospiro[cyclohexane-1,3'-indolin]-2'-one (CAS 2818390-12-2) is commercially available and is one synthetic step removed from the target compound via selective reduction or nitration. Procuring the 5-nitro compound as a defined starting material enables straightforward access to this more complex analog for medicinal chemistry programs targeting dual-substituted spirocyclic indolinones .

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